2-(Piperidin-2-yl)aniline

Catalog No.
S12573225
CAS No.
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-2-yl)aniline

Product Name

2-(Piperidin-2-yl)aniline

IUPAC Name

2-piperidin-2-ylaniline

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8,12H2

InChI Key

WBLGCRKIXGOFEN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2N

2-(Piperidin-2-yl)aniline, also known as 2-piperidinoaniline, is an organic compound characterized by a piperidine ring attached to an aniline structure. Its molecular formula is C11H16N2, and it features a six-membered heterocyclic piperidine moiety linked to a phenyl group that carries an amine functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of both the piperidine and aniline functionalities.

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives, utilizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions that modify the piperidine ring or other functional groups, often using hydrogen gas in the presence of palladium on carbon as a catalyst.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine moiety, allowing for extensive functionalization of the compound .

Research indicates that 2-(Piperidin-2-yl)aniline exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Activity: Investigations into its ability to inhibit cancer cell proliferation are ongoing, with some derivatives showing promise in preclinical models.
  • Neuroactive Effects: The compound's structure suggests possible interactions with neurotransmitter systems, warranting further exploration in neuropharmacology .

The synthesis of 2-(Piperidin-2-yl)aniline typically involves several methods:

  • Reduction of Nitro Compounds: A common approach is reducing 2-nitroaniline derivatives using hydrogen gas and a palladium catalyst, converting the nitro group into an amine group.
  • Direct Amination: Another method includes direct amination of appropriate precursors under specific conditions that favor the formation of the desired product.
  • Use of Coupling Reactions: Coupling reactions involving piperidine derivatives with anilines or other aromatic compounds can yield 2-(Piperidin-2-yl)aniline efficiently .

2-(Piperidin-2-yl)aniline has various applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs with potential therapeutic effects.
  • Material Science: The compound is used in developing specialty chemicals and materials with unique properties.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly in the field of medicinal chemistry .

Studies on the interactions of 2-(Piperidin-2-yl)aniline with biological targets are critical for understanding its pharmacological profile. Research has focused on:

  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Exploring its affinity for various receptors, which may elucidate its neuroactive properties and potential therapeutic uses .

Several compounds share structural similarities with 2-(Piperidin-2-yl)aniline, including:

Compound NameStructure FeaturesUnique Characteristics
2-Methyl-5-(piperidin-2-yl)anilineMethyl group on the aromatic ringEnhanced lipophilicity and altered reactivity
4-(piperidin-3-yl)anilinePiperidine at a different positionPotentially different biological activity
1-(piperidin-1-yl)-3-methylbenzeneSubstituted benzene with piperidineDifferent steric and electronic properties

Uniqueness of 2-(Piperidin-2-yl)aniline

The unique combination of a piperidine ring and an aniline structure gives 2-(Piperidin-2-yl)aniline distinct chemical reactivity and biological activity compared to similar compounds. Its specific arrangement allows for varied interactions within biological systems, making it a valuable candidate for further research in drug development and synthetic chemistry .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

176.131348519 g/mol

Monoisotopic Mass

176.131348519 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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